REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]N)=[CH:5][CH:4]=1.[CH3:11][CH:12](C)C(=O)C.N1C2C(=CC=CC=2)C=C1>C(O)(=O)C>[F:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:9][CH:12]=[CH:11]2 |f:0.1|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl.FC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Name
|
ice
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 30 min. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain the clear solution
|
Type
|
CUSTOM
|
Details
|
At the end of 40 min.
|
Duration
|
40 min
|
Type
|
ADDITION
|
Details
|
the mixture was poured
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted into ethyl acetate (100 ml×2)
|
Type
|
WASH
|
Details
|
washed with water (100 ml×2) and ethyl acetate layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration, ethyl acetate
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
the residue was dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C=CNC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.15 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |